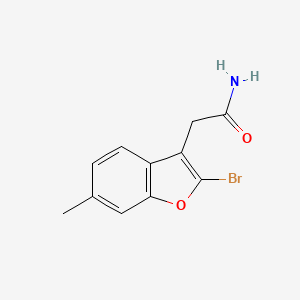

2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide

Description

The exact mass of the compound 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide is 266.98949 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMDHSLZHHUEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Considerations if Applicable to Derivatives

The target compound, 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, is not chiral and therefore does not have stereoisomers. However, stereoselective synthesis would be a critical consideration for derivatives of this compound where a chiral center is introduced. For instance, if a substituent on the acetamide (B32628) nitrogen or the methyl group were to be modified to create a stereocenter, or if the side chain were to be elongated with a chiral unit, enantioselective or diastereoselective synthetic methods would be necessary to control the stereochemistry of the final product.

Recent advances in asymmetric catalysis have provided powerful tools for the stereoselective synthesis of benzofuran (B130515) derivatives. researchgate.net One notable example is the use of chiral squaramide catalysts in the [4 + 2] cyclization of azadienes with azlactones to produce benzofuran-fused N-heterocycles with high diastereoselectivity and enantioselectivity. acs.org This methodology could potentially be adapted for the synthesis of chiral derivatives of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide.

The development of efficient and practical stereoselective strategies for the construction of various benzofuran derivatives remains an active area of research in organic chemistry. researchgate.net These methods are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

The following table outlines a general approach to the stereoselective synthesis of a hypothetical chiral derivative of the target compound.

| Derivative | Synthetic Approach | Chiral Catalyst/Auxiliary | Potential Outcome | Reference |

| Chiral N-substituted derivative | Asymmetric amidation | Chiral phosphine (B1218219) ligand | High enantiomeric excess | acs.org |

| Derivative with chiral side chain | Asymmetric alkylation | Chiral phase-transfer catalyst | High diastereoselectivity | acs.org |

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, no specific experimental data for its structural elucidation and advanced characterization could be located in the available scientific literature and chemical databases.

Consequently, the detailed analysis requested for this specific molecule, which would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, cannot be provided at this time. The generation of scientifically accurate data tables and detailed research findings requires access to published experimental results, which are not available for this particular compound.

While spectroscopic data for related structures, such as 2-bromoacetamide (B1266107) and various benzofuran derivatives, are accessible, extrapolation of this data to construct a detailed and accurate analysis of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing on the structural elucidation and advanced characterization of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide cannot be generated as per the provided outline due to the absence of the necessary primary scientific data.

Structural Elucidation and Advanced Characterization of 2 2 Bromo 6 Methyl 1 Benzofuran 3 Yl Acetamide

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, the UV-Vis spectrum would be expected to reveal characteristic absorption bands corresponding to the π → π* and n → π* transitions within the benzofuran (B130515) core and the acetamide (B32628) side chain. The benzofuran system, being an aromatic and heterocyclic structure, possesses a conjugated π-electron system. The presence of substituents such as the bromine atom, the methyl group, and the acetamide group would influence the electronic distribution and, consequently, the energy of these transitions.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

| Ethanol | ~250-260 | ~10,000-15,000 | π → π |

| Ethanol | ~280-290 | ~5,000-8,000 | π → π |

| Cyclohexane | ~245-255 | ~11,000-16,000 | π → π |

| Cyclohexane | ~275-285 | ~5,500-8,500 | π → π |

X-ray Crystallography for Solid-State Structure Determination

Analysis of a related compound, 2-(6-Methyl-1-benzofuran-3-yl)acetic acid, has shown that the benzofuran ring system is nearly planar. researchgate.net It is expected that 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide would exhibit a similar planarity in its benzofuran core. The crystallographic data would also reveal intermolecular interactions, such as hydrogen bonding (potentially involving the amide N-H and C=O groups) and halogen bonding (involving the bromine atom), which dictate the crystal packing arrangement. A hypothetical table summarizing key crystallographic parameters is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (Å3) | Value |

| Z | 4 |

| Density (calculated) (g/cm3) | Value |

| R-factor (%) | Value |

Purity Assessment and Chromatographic Methods

The assessment of purity is a critical step in the characterization of any chemical compound. For 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, would be a suitable method for the purity analysis of this compound. A C18 column would likely be employed, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. sielc.com Detection would typically be performed using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. The retention time (tR) of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration. The purity would be determined by the percentage of the total peak area that corresponds to the main peak.

A hypothetical HPLC data table is shown below:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Retention Time (tR) | Value (min) |

| Purity (%) | >99% |

Gas Chromatography (GC)

Gas chromatography could also be used for purity assessment, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Given the presence of the polar acetamide group, derivatization might be necessary to improve volatility and thermal stability, for instance, through silylation. A Flame Ionization Detector (FID) would be a suitable detector for this type of organic molecule. Similar to HPLC, the retention time and peak area would be used to identify and quantify the compound, respectively.

A hypothetical GC data table is presented below:

| Parameter | Value |

| Column | Capillary (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (tR) | Value (min) |

| Purity (%) | >99% |

Preclinical Biological Evaluation of 2 2 Bromo 6 Methyl 1 Benzofuran 3 Yl Acetamide and Analogues

In Vitro Biological Screening (Cell-Based and Biochemical Assays)

The benzofuran (B130515) scaffold is a core component of many compounds investigated for their anticancer properties. mdpi.com Analogues of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, particularly those with halogen substitutions, have demonstrated significant cytotoxic and antiproliferative effects across a spectrum of human cancer cell lines.

Research indicates that the presence and position of a bromine atom on the benzofuran system can substantially enhance cytotoxicity. researchgate.net For instance, certain bromo-derivatives of benzofuran have shown selective toxicity towards human leukemia cells (K562 and MOLT-4) and cervix carcinoma cells (HeLa) while exhibiting lower toxicity to normal cells. researchgate.net The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran core has been noted to increase cytotoxicity in both normal and cancer cell lines. researchgate.net

Studies on various benzofuran derivatives have revealed potent activity against lung, breast, and colon cancer cell lines. For example, one 3-methylbenzofuran (B1293835) derivative displayed significant antiproliferative activity against the A549 lung cancer cell line, with an IC50 value of 1.48 μM. mdpi.com Similarly, certain 3-amidobenzofuran derivatives have shown considerable efficacy against MDA-MB-231 (breast), HCT-116 (colon), and HT-29 (colon) cancer cell lines, with IC50 values as low as 3.01 μM. mdpi.com

The mechanism of action for these anticancer effects is believed to involve the inhibition of various cellular processes critical for cancer cell survival and proliferation, such as tubulin polymerization, protein kinase activity, and angiogenesis. taylorandfrancis.com

Table 1: Cytotoxicity of Selected Benzofuran Analogues in Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | Cell Line Origin | IC50 (µM) |

|---|---|---|---|

| 3-Methylbenzofuran Derivative | A549 | Lung | 1.48 |

| 3-Amidobenzofuran Derivative | MDA-MB-231 | Breast | 3.01 |

| 3-Amidobenzofuran Derivative | HCT-116 | Colon | 5.20 |

| Bromo-Benzofuran Derivative | K562 | Leukemia | 5.0 |

Benzofuran derivatives have been recognized for their broad-spectrum antimicrobial properties. nih.gov Analogues of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide have been evaluated for their efficacy against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

In terms of antibacterial activity, some synthesized benzofuran derivatives have shown moderate to significant effects. ijpbs.com For instance, certain compounds demonstrated greater inhibitory activity against Gram-negative bacteria like E. coli compared to Gram-positive bacteria such as S. aureus and B. subtilis. nih.gov The substitution pattern on the benzofuran ring, particularly at the C-3 and C-6 positions, has been found to significantly influence antibacterial activity and strain specificity. nih.gov

The antifungal potential of benzofuran analogues is also noteworthy. Halogenated derivatives, including brominated compounds, have shown promising activity against fungal pathogens. researchgate.net One study highlighted that converting a methyl benzofurancarboxylate into its dibromo derivative drastically increased its antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Some benzofuran-thiazole and phenyl pyrazole (B372694) conjugated compounds have also demonstrated potent activity against Candida albicans. rsc.org The mechanism of antifungal action for some derivatives is thought to involve the disruption of intracellular calcium homeostasis. nih.gov

Table 2: Antimicrobial Activity of Selected Benzofuran Analogues

| Compound Type | Microorganism | Type | Activity Metric (e.g., MIC, Zone of Inhibition) |

|---|---|---|---|

| 1-(Thiazol-2-yl)pyrazoline Benzofuran | E. coli | Gram-negative Bacteria | Inhibition Zone: 25 mm |

| 1-(Thiazol-2-yl)pyrazoline Benzofuran | S. aureus | Gram-positive Bacteria | Inhibition Zone: 20 mm |

| Dibromo-benzofurancarboxylate | C. neoformans | Fungus | Significant Growth Inhibition |

| Dibromo-benzofurancarboxylate | A. fumigatus | Fungus | Significant Growth Inhibition |

The benzofuran scaffold has been explored for its potential in developing antiviral agents. While specific data on 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide is limited, related compounds have been investigated for activity against several viruses.

Notably, a novel series of substituted benzofuran-tethered triazolylcarbazoles were synthesized and evaluated for their inhibitory potency against SARS-CoV-2. nih.gov These compounds were designed to target key viral proteins such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication and entry into host cells. nih.gov

Furthermore, the benzofuran core is present in compounds that have been studied for their activity against other significant viral pathogens. For example, benzofuran derivatives have been identified as potential inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. mdpi.com There is also historical research into benzofuran derivatives for their anti-HIV activity. rsc.org These findings suggest that the benzofuran class of compounds, including analogues of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, represents a promising scaffold for the development of novel antiviral therapeutics.

Beyond their antiproliferative and antimicrobial effects, benzofuran derivatives have been investigated for a range of other pharmacological activities.

Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of newly synthesized benzofuran derivatives. nih.govnih.gov In preclinical models, certain compounds have shown the ability to increase the latency for clonic and tonic seizures and provide protection in pentylenetetrazole-induced and maximal electric shock-induced seizure tests, suggesting potential therapeutic applications in epilepsy. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of benzofuran-based compounds has also been a subject of investigation. Some novel benzofuran derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase-2 (COX-2). nih.gov Additionally, certain aza-benzofuran compounds have been shown to inhibit nitric oxide release in lipopolysaccharide-stimulated macrophages, indicating their anti-inflammatory capacity. mdpi.com

Antioxidant Activity: Many benzofuran derivatives have been reported to possess antioxidant properties. researchgate.netnih.gov The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Some compounds have demonstrated the ability to scavenge free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), and inhibit lipid peroxidation in vitro. nih.gov This antioxidant potential may contribute to the neuroprotective effects observed with some benzofuran derivatives. nih.gov

Enzyme Inhibition: The biological activities of benzofuran derivatives are often linked to their ability to inhibit specific enzymes. For instance, their anticancer effects can be mediated through the inhibition of protein kinases like CDK2 and GSK-3β, or enzymes such as tubulin polymerase. taylorandfrancis.com In the context of antimicrobial activity, some benzofuran derivatives act as inhibitors of bacterial enzymes like chorismate mutase. nih.gov

In Vivo Preclinical Models (Non-Human) for Efficacy Assessment

While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for assessing the therapeutic potential and efficacy of drug candidates in a complex biological system.

Neurodegenerative Disease Models: Benzofuran-containing compounds have been evaluated for their neuroprotective effects in animal models of neurodegenerative diseases. For instance, a benzofuran-containing selenium compound was tested in a streptozotocin-induced mouse model of Alzheimer's disease. nih.govresearchgate.net The compound demonstrated protective effects by modulating key pathways involved in neuroinflammation, oxidative stress, and synaptic dysfunction. nih.govresearchgate.net

Infectious Disease Models: The in vivo efficacy of antiviral benzofuran analogues has been demonstrated in a transgenic mouse model of SARS-CoV-2 infection. Oral or intraperitoneal administration of specific Mpro inhibitors significantly reduced lung viral loads and associated lesions. nih.gov

Oncological Models: While specific in vivo oncological data for 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide was not found, the general class of benzofuran derivatives has been subject to such studies. The promising in vitro antiproliferative results often lead to further evaluation in xenograft models to assess antitumor efficacy in a living organism.

Inflammatory Disease Models: The anti-inflammatory properties of acetamide (B32628) derivatives have been investigated in a complete Freund's adjuvant (CFA)-induced inflammatory arthritis model in rats. nih.gov These studies involve monitoring paw edema and using histopathological and radiographic analyses to assess the resolution of inflammation. nih.gov

These in vivo studies, although not always on the exact title compound, provide a strong rationale for the further development of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide and its analogues as potential therapeutic agents for a variety of diseases.

Pharmacodynamic Endpoints in Preclinical Studies

Pharmacodynamic studies of benzofuran derivatives have primarily focused on their potential as anticancer and neuroprotective agents. Key endpoints evaluated in preclinical models include cytotoxicity against cancer cell lines and inhibition of enzymes relevant to disease pathology.

In the context of oncology, a primary pharmacodynamic endpoint is the direct cytotoxic effect of these compounds on cancer cells. For instance, studies on brominated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.com The structure-activity relationship (SAR) analyses indicate that the presence of a bromine atom, such as in the case of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, can enhance the cytotoxic potential of the benzofuran scaffold. mdpi.comnih.gov

For neurodegenerative diseases like Alzheimer's, the key pharmacodynamic endpoints for benzofuran analogues have been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the progression of the disease. nih.gov Additionally, the inhibition of β-secretase (BACE1), another key enzyme in Alzheimer's pathology, has been a significant endpoint in the evaluation of these compounds. nih.govnih.gov

Furthermore, the investigation of benzofuran-indole hybrids has identified the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation as a critical pharmacodynamic marker. mdpi.com This is particularly relevant for certain types of cancer, such as non-small-cell lung cancer, where EGFR signaling is a key driver of tumor growth. mdpi.com

The table below summarizes the key pharmacodynamic endpoints investigated for analogues of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide.

| Therapeutic Area | Pharmacodynamic Endpoint | Biological Target/System |

| Oncology | Cytotoxicity | Cancer Cell Lines (e.g., Leukemia, Cervix Carcinoma, Breast Cancer) |

| Apoptosis Induction | Cancer Cell Lines | |

| EGFR Phosphorylation Inhibition | Non-Small-Cell Lung Cancer Cells | |

| Neurodegenerative Diseases | Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-secretase (BACE1) |

Selectivity Profiling Against Relevant Biological Targets (e.g., specific cell lines vs. normal cells, enzyme panels)

The selectivity of a therapeutic agent is a critical factor in its potential clinical success, as it determines the balance between efficacy and off-target side effects. For 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide and its analogues, selectivity has been evaluated against various cancer cell lines versus normal, healthy cells, as well as within panels of related enzymes.

Halogenated derivatives of benzofuran have shown a degree of selectivity for cancer cells over normal cells. mdpi.comnih.gov For example, certain brominated benzofurans exhibited significant cytotoxicity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. mdpi.com While some of these compounds also showed toxicity towards normal human umbilical vein endothelial cells (HUVEC), others demonstrated a more selective profile, indicating that structural modifications can modulate this selectivity. mdpi.com One study highlighted a benzofuran derivative that was cytotoxic to a human breast cancer cell line (MC-7) while being non-toxic to normal breast cells (MRC5). nih.gov

In the realm of neuroprotective agents, selectivity is often assessed by comparing the inhibitory activity of a compound against different but related enzymes. For instance, 2-arylbenzofuran derivatives have been evaluated for their dual inhibitory activity against both cholinesterases (AChE and BuChE) and β-secretase (BACE1). nih.govnih.gov The relative potency against these targets can provide insights into the compound's potential therapeutic profile for Alzheimer's disease. nih.govnih.gov

The selectivity of benzofuran-indole hybrids has been demonstrated in their potent inhibition of non-small-cell lung cancer (NSCLC) cell lines (PC9 and A549) with significantly weaker effects on other cancer cell lines such as breast (MCF7), liver (HepG2), prostate (PC3), and colon (HT29). mdpi.com Importantly, these compounds also showed reduced cytotoxicity in non-tumorigenic cell lines, including HaCaT and HEK293T, suggesting a favorable selectivity window. mdpi.com

The following tables present a summary of the selectivity profiling data for analogues of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide.

Table 1: Cytotoxic Selectivity of Brominated Benzofuran Analogues

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Profile |

| Brominated Benzofuran 1c | MOLT-4 (Leukemia) | 180 | HUVEC | 6 | Non-selective |

| Brominated Benzofuran 3d | HUVEC | 6 | - | - | Toxic to normal cells |

| Benzofuran Chalcone Hybrid 18 | MC-7 (Breast Cancer) | - | MRC5 (Normal Breast) | Non-toxic | Selective for cancer cells |

Data adapted from relevant preclinical studies on benzofuran derivatives. mdpi.comnih.gov

Table 2: Enzyme Inhibition Selectivity of 2-Arylbenzofuran Analogues

| Compound Analogue | Target Enzyme | IC50 (µmol·L⁻¹) |

| Compound 20 | Acetylcholinesterase (AChE) | 0.086 ± 0.01 |

| β-secretase (BACE1) | 0.043 ± 0.01 | |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.085 ± 0.01 |

| Baicalein (Standard) | Acetylcholinesterase (AChE) | 0.404 ± 0.04 |

| β-secretase (BACE1) | 0.087 ± 0.03 |

Data represents the dual inhibitory activity against key enzymes in Alzheimer's disease. nih.gov

Table 3: Cytotoxic Selectivity of a Benzofuran-Indole Hybrid Analogue (8aa)

| Cell Line | Cell Type | IC50 (µM) |

| PC9 | Non-Small-Cell Lung Cancer | 0.32 ± 0.05 |

| A549 | Non-Small-Cell Lung Cancer | 0.89 ± 0.10 |

| MCF7 | Breast Cancer | Weakly inhibitory |

| HepG2 | Liver Cancer | Weakly inhibitory |

| PC3 | Prostate Cancer | Weakly inhibitory |

| HT29 | Colon Cancer | Weakly inhibitory |

| HaCaT | Non-tumorigenic | Weakly inhibitory |

| HEK293T | Non-tumorigenic | Weakly inhibitory |

This data indicates a potent and selective anticancer effect for NSCLC. mdpi.com

Mechanistic Investigations of 2 2 Bromo 6 Methyl 1 Benzofuran 3 Yl Acetamide’s Biological Action

Molecular Target Identification and Validation

Enzyme Inhibition Studies

There is no available data in the searched scientific literature concerning the inhibitory effects of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide on enzymes such as kinases (e.g., PI3K, VEGFR-2, Pim-1), DNA gyrase B, Pks13, tubulin polymerization, or acetylcholinesterase.

Receptor Binding Assays

No information could be found regarding receptor binding assays conducted with 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide.

Cellular Pathway Modulation

Apoptosis Induction and Programmed Cell Death Pathways

There are no studies available that describe the induction of apoptosis or the modulation of programmed cell death pathways, such as caspase activation or p53 involvement, by 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide.

Cell Cycle Analysis and Arrest Mechanisms

No research detailing the effects of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide on cell cycle progression or arrest mechanisms has been identified.

Effects on Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Information regarding the impact of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide on oxidative stress or the generation of reactive oxygen species is not present in the available literature.

While the broader class of benzofuran (B130515) derivatives has been the subject of numerous biological studies, the specific substitutions present in 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide define its unique chemical properties and, consequently, its biological activity. Without direct experimental evidence, no scientifically accurate claims can be made about its mechanism of action.

Modulation of Inflammatory Mediators (e.g., IL-6, HO-1)

There is no information available in the searched scientific literature regarding the effect of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide on inflammatory mediators such as Interleukin-6 (IL-6) or Heme Oxygenase-1 (HO-1).

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Pharmacophore Elucidation and Mapping

Pharmacophore modeling is a crucial computational tool in drug discovery that helps to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. For benzofuran-acetamide analogues, pharmacophore models have been developed, particularly in the context of their anticonvulsant properties.

A typical pharmacophore model for anticonvulsant benzofuran-acetamide derivatives includes several key features:

Hydrogen Bond Acceptors (HBA): These are critical for interactions with specific residues in the binding site of the target protein. The carbonyl oxygen of the acetamide (B32628) group is a prominent HBA.

Hydrophobic Regions (HY): The benzofuran (B130515) ring system and other aromatic or aliphatic substituents contribute to hydrophobic interactions, which are essential for anchoring the molecule in the binding pocket.

Aromatic Rings (AR): The benzene (B151609) ring of the benzofuran moiety often serves as an aromatic feature that can engage in π-π stacking or other non-covalent interactions.

One study on a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives generated a pharmacophore model that highlighted the importance of these features for their anticonvulsant activity. researchgate.net The model provided insights into the spatial arrangement of these features necessary for effective binding to the biological target.

The table below outlines the common pharmacophoric features identified for benzofuran-acetamide analogues:

| Pharmacophoric Feature | Description | Example in Benzofuran-Acetamide Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | Carbonyl oxygen of the acetamide group. |

| Hydrophobic Region (HY) | A non-polar region of the molecule that can interact with hydrophobic pockets of the target protein. | The benzofuran ring system and alkyl or aryl substituents. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can participate in aromatic interactions. | The benzene portion of the benzofuran core. |

Identification of Key Structural Features for Desired Activity and Selectivity

Through extensive SAR studies on various series of benzofuran derivatives, several key structural features have been identified as being crucial for their biological activity and selectivity. These findings provide a roadmap for the design of new analogues with improved therapeutic profiles.

Substituents on the Benzofuran Ring: The nature and position of substituents on the benzofuran ring system have a profound impact on the biological activity. For instance, the presence of a methyl group at the 6-position, as in the parent compound, can influence the molecule's lipophilicity and metabolic stability. Halogen atoms, such as the bromine at the 2-position, can modulate the electronic properties of the ring and may participate in halogen bonding, which can enhance binding affinity to the target. nih.govmdpi.comnih.gov

The Acetamide Linker: The acetamide moiety at the 3-position of the benzofuran ring is a critical structural element. The N-H group can act as a hydrogen bond donor, while the carbonyl group is a hydrogen bond acceptor. Modifications to the acetamide side chain, such as the introduction of different substituents on the nitrogen atom, can significantly alter the compound's activity and selectivity by exploring different regions of the binding pocket.

The following table summarizes the key structural features and their influence on the activity and selectivity of benzofuran-acetamide analogues:

| Structural Feature | Influence on Activity and Selectivity | Examples of Modifications |

|---|---|---|

| Substituents on the Benzofuran Ring | Modulates lipophilicity, electronic properties, and potential for specific interactions like halogen bonding. nih.govmdpi.comnih.gov | Methyl group at C6, bromine at C2. |

| Acetamide Linker at C3 | Provides key hydrogen bonding features (donor and acceptor) and a point for further substitution. | Variation of substituents on the acetamide nitrogen. |

| Overall Molecular Conformation | Determines the fit of the molecule into the target's binding site. | Introduction of rigid or flexible linkers in the side chain. |

Computational and Theoretical Chemistry Studies of 2 2 Bromo 6 Methyl 1 Benzofuran 3 Yl Acetamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand, such as 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, within the active site of a target protein. This simulation provides insights into the feasibility of the interaction and the affinity of the compound for the protein.

Studies on related benzofuran (B130515) derivatives have successfully used molecular docking to understand their binding mechanisms with various protein targets, including enzymes and receptors. researchgate.netnih.govresearchgate.netnih.gov For instance, docking studies on benzofuran-based inhibitors have elucidated their fit within the active sites of targets like acetylcholinesterase and tyrosinase. nih.govnih.gov

Ligand-Protein Interaction Analysis

Following the prediction of the binding pose, a detailed analysis of the interactions between the ligand and the protein is performed. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, which are crucial for molecular recognition. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the acetamide (B32628) group) and acceptors (like carbonyl oxygens on the protein backbone or side chains).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the benzofuran ring system) and hydrophobic amino acid residues in the binding pocket. nih.gov

Halogen Bonds: The bromine atom at the C-2 position of the benzofuran ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Pi-Pi Stacking: Involving aromatic rings, such as the benzene (B151609) moiety of the benzofuran core, and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

In studies of similar benzofuran scaffolds, hydrogen bonds and hydrophobic interactions have been shown to be critical for binding affinity and selectivity. mdpi.com

Binding Affinity Predictions

Molecular docking programs use scoring functions to estimate the binding affinity of the ligand-protein complex, often expressed as a binding energy value (e.g., in kcal/mol) or a dissociation constant (Kd). nih.gov A lower binding energy score generally indicates a more stable complex and higher predicted affinity. Experimental studies on other benzofuran derivatives binding to proteins like bovine serum albumin (BSA) have shown dissociation constants in the nanomolar range, confirming high affinity. nih.govencyclopedia.pubnih.gov While specific values for 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide would depend on the specific protein target, these computational predictions are vital for ranking potential drug candidates before synthesis.

Table 1: Representative Binding Affinity Data for Benzofuran Derivatives from Computational and Experimental Studies

| Compound Class | Target Protein | Predicted/Measured Affinity | Reference |

|---|---|---|---|

| 4-Nitrophenyl-functionalized Benzofuran (BF1) | Bovine Serum Albumin (BSA) | kD = 28.4 ± 10.1 nM | nih.gov |

| 4-Nitrophenyl-functionalized Benzodifuran (BDF1) | Bovine Serum Albumin (BSA) | kD = 142.4 ± 64.6 nM | nih.gov |

| Benzofuranone Derivatives | 5-HT2A and D2 Receptors | Ki values in nanomolar range | researchgate.net |

This table presents data for related benzofuran compounds to illustrate typical affinity ranges.

Identification of Key Interacting Residues and Binding Modes

A crucial outcome of docking simulations is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. researchgate.net For example, docking studies of a benzofuran derivative with SIRT2 identified hydrogen bonds with residues Arg97, Lys287, and Asn286 as important for binding affinity. mdpi.com Similarly, another study on benzofuran-oxadiazole hybrids identified interactions with His-208, His-60, and Met-61 in the active site of tyrosinase. nih.gov Identifying these key residues is fundamental for understanding the basis of molecular recognition and for designing derivatives with improved potency through structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

2D-QSAR Approaches

Two-dimensional (2D)-QSAR models are built using molecular descriptors derived from the 2D representation of the molecules. These descriptors can include constitutional, topological, and electronic properties. A statistical method, such as Multiple Linear Regression (MLR), is then used to create an equation that correlates these descriptors with biological activity.

For example, a 2D-QSAR study on a series of benzofuran-based vasodilators successfully developed a statistically significant model (R² = 0.816). nih.govnih.gov The model identified that descriptors like the "maximum e–e repulsion for bond C–O" were critical for controlling the vasodilation activity. nih.gov Such an approach applied to a series of analogues of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide could help identify the key structural features that determine their biological potency.

Table 2: Key Statistical Parameters in a Representative 2D-QSAR Model for Benzofuran Derivatives

| Parameter | Description | Value | Reference |

|---|---|---|---|

| N | Number of compounds in the dataset | 24 | nih.govnih.gov |

| n | Number of descriptors in the model | 4 | nih.govnih.gov |

| R² | Squared correlation coefficient (goodness of fit) | 0.816 | nih.govnih.gov |

| R²cvOO | Cross-validated R² (leave-one-out) | 0.731 | nih.govnih.gov |

This table illustrates typical statistical validation parameters from a 2D-QSAR study on related compounds.

In Silico ADME Prediction (focused on ADME as a design tool)

While computational studies are prevalent in drug discovery and materials science for characterizing novel compounds, research is often highly specific. General searches for computational analyses of bromo-methyl-benzofuran-acetamide derivatives did not yield any data for the exact chemical structure specified. The scientific community may have synthesized this compound, but detailed theoretical investigations as per the requested outline are not available in accessible research databases or publications.

Future research may explore the computational properties of this and related compounds, at which point such an article could be generated.

Future Research Directions and Potential Applications

Development of More Potent and Selective Analogues

A critical future direction for 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide is the systematic development of analogues to enhance potency and selectivity for specific biological targets. Drawing inspiration from fragment-based drug discovery approaches applied to similar benzofuran (B130515) scaffolds, medicinal chemists can strategically modify the parent molecule. mdpi.com

One such study successfully elaborated on the 2-(6-bromobenzofuran-3-yl)acetic acid fragment to develop inhibitors for the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, a key virulence factor. mdpi.com This work provides a direct blueprint for modifying the target compound. Key strategies would involve:

Modification of the Acetamide (B32628) Side Chain: The terminal amide group can be replaced with other functional groups, such as carboxylic acids, esters, or substituted amides, to probe interactions with target proteins.

Substitution at the Benzene (B151609) Ring: The 6-methyl group provides a handle for exploring the impact of steric and electronic effects. Analogues with different alkyl groups, halogens, or hydrogen-bond donors/acceptors at this position could be synthesized.

Functionalization at the Bromine Position: The bromine atom at the 2-position is a versatile synthetic handle. It can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, alkyl, or amino substituents. acs.orgmdpi.com This allows for extensive exploration of the chemical space around the benzofuran core to optimize binding affinity and selectivity. For instance, the introduction of phenoxy and benzyl (B1604629) groups at similar positions in other benzofurans has been shown to improve binding affinity. mdpi.com

The table below outlines potential modifications based on successful strategies from related benzofuran compounds.

| Position | Original Group | Proposed Modifications | Rationale | Reference |

| C3 Side Chain | -CH₂CONH₂ | Carboxylic acid (-COOH), Esters (-COOR), Substituted amides (-CONHR) | Modulate polarity and hydrogen bonding capabilities | mdpi.com |

| C6 Position | -CH₃ | Larger alkyl groups, halogens, ethers (-OR), amines (-NR₂) | Explore steric and electronic effects on target binding | mdpi.com |

| C2 Position | -Br | Aryl, heteroaryl, alkyl, or amino groups via cross-coupling | Systematically probe and occupy hydrophobic pockets in target proteins | acs.orgmdpi.com |

Exploration of Novel Biological Targets and Therapeutic Areas

The benzofuran core is associated with a broad spectrum of biological activities, suggesting that 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide and its future analogues could be investigated across multiple therapeutic areas. acs.org

Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines. mdpi.com Some bromo-derivatives of benzofuran, for example, have been shown to induce apoptosis in leukemia cells. mdpi.com Research has also indicated that certain benzofurans can induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. mdpi.com Therefore, screening the target compound and its analogues against a panel of cancer cell lines, such as chronic myelogenous leukemia (K562) and prostate cancer (PC3), could reveal potential as anticancer agents. mdpi.com

Neurodegenerative Diseases: Benzofuran-based compounds have been designed as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov Compounds have been identified with inhibitory activity in the nanomolar range, comparable to the drug donepezil. nih.gov Given this precedent, the inhibitory potential of 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide against AChE and other relevant targets in neurodegeneration should be explored.

Infectious Diseases: As mentioned, benzofuran scaffolds have been used to develop inhibitors of bacterial virulence factors like DsbA. mdpi.com Additionally, novel benzofuran-tethered triazolylcarbazoles have been synthesized and evaluated as potential inhibitors of key SARS-CoV-2 proteins, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), showing promising binding affinities in molecular docking studies. mdpi.com This opens the possibility of developing the target compound into a novel antibacterial or antiviral agent.

Advanced Preclinical Development Considerations

Should initial studies identify promising biological activity, a comprehensive preclinical development program would be necessary. This involves evaluating the compound's pharmacokinetic and pharmacodynamic properties. Key considerations include:

ADMET Profiling: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are crucial. Such analyses have been performed on other novel benzofurans to evaluate their drug-likeness and potential liabilities early in the development process. mdpi.comresearchgate.net

Toxicity Studies: Acute and chronic toxicity studies in animal models are essential to establish a preliminary safety profile. For other lead benzofuran compounds, these studies have involved monitoring for adverse events, analyzing blood profiles, and performing histopathological examinations of major organs to ensure no significant damage occurs. nih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanism is critical. For instance, studies on anticancer benzofurans have investigated effects on ROS generation, caspase activation, and the expression of genes related to apoptosis. mdpi.com

Integration with Combinatorial Chemistry and High-Throughput Screening

To efficiently explore the vast chemical space around the 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide scaffold, modern drug discovery techniques are indispensable.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large, focused libraries of related compounds. benthamscience.comrjpbr.com By varying the substituents at the C2, C6, and C3-acetamide positions simultaneously, thousands of unique analogues can be generated. The versatility of the benzofuran core and the reactivity of the bromine atom make this scaffold particularly amenable to combinatorial synthesis. eurekaselect.comacs.org

High-Throughput Screening (HTS): These synthesized libraries can then be rapidly evaluated for activity against various biological targets using HTS assays. wordpress.comewadirect.com HTS can screen tens of thousands of compounds in a short period, identifying "hits" for further optimization. ewadirect.com This integration of combinatorial synthesis and HTS would dramatically accelerate the process of identifying lead compounds derived from the initial scaffold for therapeutic areas like cancer, infectious diseases, or neurodegenerative disorders. rjpbr.com

Potential for Material Science Applications (e.g., OLEDs, photovoltaics)

Beyond pharmacology, the benzofuran nucleus is a recognized building block for organic semiconductor materials due to its rigid, planar structure and favorable electronic properties. researchgate.netnih.gov Furan- and benzofuran-based materials have been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). researchgate.netnih.govresearchgate.net

Benzofuran derivatives are noted for their thermal stability and blue-light emitting properties. researchgate.net The incorporation of atoms like bromine and functional groups like methyl and acetamide can modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the core structure. Therefore, 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide and its derivatives could be synthesized and characterized for their photophysical and electrochemical properties. nih.gov This research could lead to their use as:

Emitters or Host Materials in OLEDs: Their inherent fluorescence could be tuned to achieve specific emission colors. researchgate.net

Donor or Acceptor Materials in Organic Solar Cells: The benzofuran scaffold could be incorporated into polymers or small molecules designed for efficient charge separation and transport in photovoltaic devices. nih.gov

Challenges and Opportunities in Benzofuran-Based Drug Discovery

The development of benzofuran-based compounds is not without its difficulties. A significant challenge lies in the synthesis of polysubstituted benzofurans with precise control over the substitution pattern, which can be complex and require multi-step procedures. eurekaselect.comresearchgate.net Achieving selectivity for a specific biological target over others can also be difficult due to the scaffold's ability to interact with numerous proteins.

However, these challenges are outweighed by the immense opportunities. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. acs.org The extensive and growing body of research on benzofuran derivatives provides a solid foundation for future work. The continuous development of novel synthetic methodologies, including metal-catalyzed and green chemistry approaches, is making the synthesis of diverse benzofuran libraries more accessible. eurekaselect.comacs.org This synthetic versatility, combined with the scaffold's proven track record in both medicine and material science, ensures that compounds like 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide will remain a fertile ground for future scientific exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination and acetylation of a benzofuran precursor. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to introduce the bromo group at the 2-position.

- Acetamide formation : React the brominated intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of NBS) and reaction time (6–12 hours) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structure of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., bromo at C2, methyl at C6).

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX (SHELXL-97) for structure refinement, ensuring R-factor < 5% for high reliability .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) matching the expected molecular weight.

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow hazard controls based on structural analogs (e.g., benzofuran derivatives):

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- First aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal parameters, occupancy) be resolved during structure refinement?

- Methodology : Use iterative refinement in SHELXL:

- Thermal parameters : Apply anisotropic refinement for non-hydrogen atoms. Constrain isotropic displacement parameters for hydrogen atoms.

- Disordered groups : Split occupancy using PART instructions and refine with free variables. Validate via difference Fourier maps.

- Validation tools : Check using CCDC Mercury or PLATON to identify geometric outliers (e.g., bond angles > 5° from ideal values) .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

- Methodology : Combine molecular docking and QSAR modeling:

- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Set grid parameters to cover the active site (e.g., 25 Å).

- QSAR : Train models using descriptors like LogP, molar refractivity, and topological polar surface area (TPSA). Validate with leave-one-out cross-validation (R > 0.7).

- Reference data : Compare IC values of analogs (e.g., bromobenzofuran derivatives in Table 1 of ) to infer activity trends .

Q. How do substituents (bromo, methyl) influence the compound’s physicochemical properties?

- Methodology : Perform comparative studies using analogs:

- LogP measurement : Use shake-flask method with octanol/water partitioning. The bromo group increases hydrophobicity (LogP +0.5), while methyl at C6 may sterically hinder solubility.

- Thermal stability : Analyze via DSC/TGA. Methyl groups typically enhance melting point (e.g., 165–170°C) compared to unsubstituted benzofurans.

- Electronic effects : Conduct DFT calculations (Gaussian 16, B3LYP/6-31G*) to evaluate electron-withdrawing/donating impacts of substituents on reactivity .

Q. How can conflicting bioassay data (e.g., IC variability) be interpreted for this compound?

- Methodology : Investigate experimental variables:

- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), incubation time (24 vs. 48 hours), and cell line viability (MTT vs. resazurin assays).

- Statistical analysis : Apply ANOVA to identify significant outliers (p < 0.05). Replicate experiments in triplicate.

- Structural analogs : Cross-reference with data from (e.g., bromo vs. iodo substituent effects) to contextualize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.